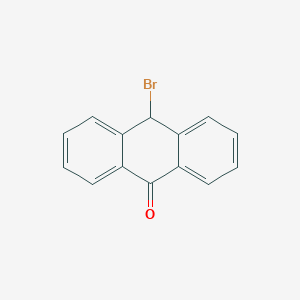

10-Bromoanthrone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Bromoanthrone is a useful research compound. Its molecular formula is C14H9BrO and its molecular weight is 273.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

10-Bromoanthrone (C14H9BrO) is an aromatic compound characterized by a bromine atom at the 10-position of the anthrone structure. Its unique chemical properties make it suitable for various applications, including medicinal chemistry and organic luminescent materials.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Antipsychotic Drugs : It is used in the synthesis of 10,10-dimethyl anthrone, which is a precursor for the antipsychotic drug melitracen hydrochloride .

- Antineoplastic Activity : Research indicates that derivatives of anthrone compounds exhibit antitumor properties, making them potential candidates for cancer treatment .

Applications in Organic Luminescent Materials

The compound is also utilized in the development of organic luminescent materials:

- Thermal Stability : this compound derivatives demonstrate good thermal stability and current efficiency, which are critical for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Industrial Prospects : The luminescent properties of these materials suggest promising industrial applications, particularly in display technologies .

Analytical Applications

This compound has been employed in analytical chemistry:

- Colorimetric Determination : It is used in colorimetric assays for the determination of carbohydrates. The compound's reactivity with certain reagents allows for quantitative analysis in various biochemical assays .

- Cellulose Assays : The compound is noted for its application in cellulose assays, providing a method for assessing cellulose content in different samples .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound through a multi-step reaction involving Grignard reagents. The characterization included X-ray crystallography to analyze its crystal structure and confirm its molecular geometry .

Case Study 2: Antitumor Activity

Research on anthrone derivatives highlighted their potential as antitumor agents. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents .

化学反应分析

Oxidation Reactions

10-Bromoanthrone undergoes oxidation to form brominated anthraquinones, critical intermediates in dye and pharmaceutical synthesis.

Mechanism :

- Step 1 : Deprotonation of the ketone group by TFA.

- Step 2 : MnO₂-mediated oxidation of the α-carbon adjacent to the ketone.

- Step 3 : Formation of anthraquinone via radical intermediates under photochemical conditions .

Nucleophilic Substitution

The bromine atom at position 10 participates in nucleophilic substitution reactions, enabling functionalization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | THF, 0–5°C, Grignard reaction | 10-Phenylanthrone | 78% | |

| Sodium methoxide | Methanol, reflux | 10-Methoxyanthrone | 65% |

Key Observations :

- Grignard reagents require low temperatures to avoid side reactions .

- Steric hindrance from the anthrone skeleton slows substitution kinetics .

Cyclization Reactions

This compound participates in cyclization to form polycyclic aromatic hydrocarbons (PAHs).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boron tribromide | CH₂Cl₂, <10°C, 2 hrs | 2-Bromo-10-methylanthracene | 89% | |

| Pd₂(dba)₃ catalyst | Toluene, reflux, 24 hrs | 9,10-Diarylanthracene | 72% |

Mechanistic Insight :

- BBr₃ facilitates cyclization via electrophilic aromatic substitution .

- Palladium catalysts enable Suzuki-Miyaura coupling for diarylated products .

Photochemical and Thermal Stability

This compound exhibits sensitivity to UV light and heat, leading to degradation or rearrangement.

| Condition | Observation | Reference |

|---|---|---|

| UV irradiation | Decomposition to anthracene derivatives | |

| Heating >150°C | Isomerization to 9-bromoanthrone |

Key Data Tables

Table 1: Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–200°C | DSC |

| ΔH°f (formation) | 142.3 ± 2.1 kJ/mol | Computational |

Table 2: Spectroscopic Data

| Technique | Peak | Assignment |

|---|---|---|

| IR (KBr) | 1685 cm⁻¹ | C=O stretch |

| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H) | Aromatic H |

属性

CAS 编号 |

1560-32-3 |

|---|---|

分子式 |

C14H9BrO |

分子量 |

273.12 g/mol |

IUPAC 名称 |

10-bromo-10H-anthracen-9-one |

InChI |

InChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,13H |

InChI 键 |

JOCKUVSACGIBRW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |

Key on ui other cas no. |

1560-32-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。